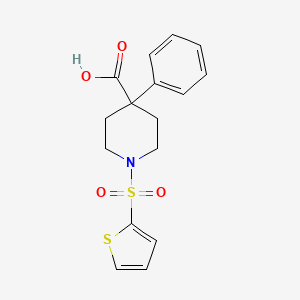![molecular formula C20H20N4O3 B2956400 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1902986-98-4](/img/structure/B2956400.png)
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a dihydropyridazinone core
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been known to interact with key receptor tyrosine kinases (rtks) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (vegfr) and platelet-derived growth factor receptor (pdgfr) kinases .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets (like rtks) and induce changes that affect the function of these proteins .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with RTKs. These pathways could include signal transduction pathways related to cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these interactions could lead to changes in cellular behavior and function.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
This could result in reduced cell proliferation and angiogenesis, and increased apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine nitrogen .
The final step involves the formation of the dihydropyridazinone core, which can be achieved through a cyclization reaction. This step often requires the use of strong acids or bases to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the initial quinoline synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinoline N-oxide
Reduction: Hydroxylated dihydropyridazinone
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine derivatives: Such as piperidine itself and its various substituted forms, which are used in the synthesis of pharmaceuticals.
Dihydropyridazinone derivatives: Known for their potential as anti-inflammatory and anticancer agents.
Uniqueness
2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores: the quinoline moiety, the piperidine ring, and the dihydropyridazinone core. This combination provides a multifaceted approach to interacting with biological targets, potentially leading to enhanced therapeutic effects .
Properties
IUPAC Name |
2-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-7-3-11-22-24(18)14-19(26)23-12-8-16(9-13-23)27-17-6-1-4-15-5-2-10-21-20(15)17/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBFVXPMWZUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2956317.png)

![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)




![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2956326.png)
![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956329.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)
